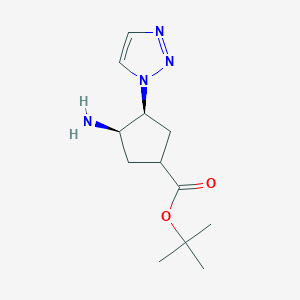

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the amino and triazole groups through nucleophilic substitution reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known drugs. Triazoles are often incorporated into drug designs aimed at targeting specific biological pathways, particularly in cancer therapy and antimicrobial treatments. For instance, compounds with triazole rings have shown promising results as inhibitors of thymidine phosphorylase, an enzyme implicated in tumor growth .

Research indicates that tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate exhibits notable biological activities. Studies have evaluated its anti-inflammatory properties and potential as an antimicrobial agent. For example, triazole derivatives have been shown to possess significant inhibitory effects against various bacterial strains .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and target proteins. These studies help elucidate the binding affinities and mechanisms of action, providing insights into how modifications to the compound might enhance its efficacy against specific targets .

Case Study 1: Anti-inflammatory Activity

A series of compounds related to tert-butyl derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin . This suggests that this compound could be a candidate for further development in anti-inflammatory therapies.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, derivatives of triazole were tested against various pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, highlighting the potential application of this compound in treating infections caused by resistant bacteria .

Data Table: Summary of Biological Activities

| Activity | Compound | Target | Result |

|---|---|---|---|

| Anti-inflammatory | This compound | Rat paw edema model | Inhibition percentage: 54% - 39% |

| Antimicrobial | Triazole derivatives | Various bacterial strains | Significant antibacterial activity observed |

| Thymidine phosphorylase inhibition | Tert-butyl derivatives | Thymidine phosphorylase | High binding affinity noted |

Mecanismo De Acción

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can play a role in the compound’s mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate include other cyclopentane derivatives with amino and triazole substituents, such as:

- Tert-butyl (3R,4S)-3-amino-4-(imidazol-1-yl)cyclopentane-1-carboxylate

- Tert-butyl (3R,4S)-3-amino-4-(pyrazol-1-yl)cyclopentane-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential bioactivity. The presence of the triazole ring, in particular, provides distinct advantages in terms of stability and binding affinity to biological targets, making it a valuable compound for research and development in various fields .

Actividad Biológica

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H20N4O3

- SMILES Notation : CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)N

- InChI Key : NAZRJMZPWGYKGP-ZJUUUORDSA-N

The compound contains a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The cyclopentane structure contributes to its conformational flexibility, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds containing triazole moieties exhibit significant activity against various bacterial and fungal strains. For instance, similar triazole compounds have demonstrated efficacy against Candida species and Staphylococcus aureus .

The mechanism by which triazoles exert their effects often involves the inhibition of specific enzymes crucial for cell wall synthesis or metabolic processes in microorganisms. For example:

- Inhibition of Cytochrome P450 : Triazoles can inhibit lanosterol 14α-demethylase, an enzyme necessary for ergosterol biosynthesis in fungi, leading to cell membrane disruption.

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Case Studies

-

Study on Antifungal Activity :

A study evaluated the antifungal efficacy of various triazole derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Candida albicans . -

Antibacterial Properties :

Another research focused on the antibacterial activity of triazole derivatives against Escherichia coli. The study reported significant antibacterial effects with varying MIC values depending on the substituents on the triazole ring .

Data Tables

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIHLQIYHBLSOW-XVBQNVSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1C[C@H]([C@H](C1)N2C=CN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.